

Lithium Bromide in Polar Organic Solvents: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lithium bromide*

Cat. No.: *B125157*

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For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility of **lithium bromide** (LiBr) in a range of polar organic solvents. It is designed to be a practical resource for researchers, scientists, and professionals in drug development and other fields where precise control of LiBr concentration in organic media is critical. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of these methodologies. The information compiled herein is intended to facilitate experimental design and accelerate research and development efforts.

Introduction

Lithium bromide is an inorganic salt with significant applications in various fields, including as a desiccant in air conditioning systems, a catalyst in organic synthesis, and a therapeutic agent.^[1] Its effectiveness in these applications often depends on its behavior in non-aqueous environments. Polar organic solvents are frequently employed in chemical reactions, purifications, and formulations. A thorough understanding of the solubility of **lithium bromide** in these solvents is therefore essential for process optimization, formulation development, and ensuring reproducible experimental outcomes. This guide aims to consolidate available quantitative data and procedural knowledge regarding the solubility of LiBr in key polar organic solvents.

Quantitative Solubility of Lithium Bromide

The solubility of **lithium bromide** in various polar organic solvents has been determined across a range of temperatures. The following tables summarize the available quantitative data, expressed in grams of LiBr per 100 grams of solvent (g/100 g).

Table 1: Solubility of **Lithium Bromide** in Alcohols

Solvent	Temperature (°C)	Solubility (g/100 g)
Methanol	18	117
	25	140
Ethanol (abs.)	0	32.61
	10	36.02
	20	70.8
	25	72.1
	30	72.51
	40	73.03
	50	77.52
	60	82.84
	70	89.13
	80	99.1
1-Propanol	-	Data not readily available
1-Butanol	-	Data not readily available

Table 2: Solubility of **Lithium Bromide** in Ketones and Nitriles

Solvent	Temperature (°C)	Solubility (g/100 g)
Acetone	20	18.2
50	34.6	8.28
60	39.7	
Acetonitrile	18	
25	8.81	

Table 3: Solubility of **Lithium Bromide** in Other Polar Organic Solvents

Solvent	Temperature (°C)	Solubility (g/100 g)
Propylene Carbonate	25	21.12
N,N-Dimethylformamide (DMF)	-	Soluble
Dimethyl Sulfoxide (DMSO)	-	Soluble
Formic Acid	18	82.88
25	80.9	
Tetrahydrofuran	25	43.6
Pyridine	-	Slightly Soluble

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental to understanding the physicochemical properties of a compound in a given solvent. The following sections detail two common and reliable methods for quantifying the solubility of **lithium bromide** in polar organic solvents.

Isothermal Gravimetric Method

The isothermal gravimetric method, also known as the shake-flask method, is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid at a constant temperature.^{[2][3]}

Principle: An excess amount of the solid solute (LiBr) is equilibrated with the solvent at a specific temperature. After equilibrium is reached, a known mass or volume of the saturated solution is carefully separated from the undissolved solid. The solvent is then evaporated, and the mass of the remaining solute is determined.

Detailed Methodology:

- Preparation:
 - Ensure all glassware (e.g., conical flask with a stopper, filter funnel, evaporating dish) is clean and dry.
 - Accurately weigh the evaporating dish and record its mass (m_{dish}).
 - Select a thermostatically controlled environment (e.g., water bath, incubator) set to the desired temperature.
- Saturation:
 - Place a known volume of the desired polar organic solvent into the conical flask.
 - Add an excess of **lithium bromide** to the solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in the thermostatic bath and agitate the mixture (e.g., using a magnetic stirrer or shaker) for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature. It is advisable to periodically analyze samples until a constant concentration is observed.[\[2\]](#)
- Sample Collection and Filtration:
 - Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid premature crystallization.

- Filter the collected sample through a syringe filter or a filter paper to remove any remaining solid particles.
- Gravimetric Analysis:
 - Transfer the filtered saturated solution into the pre-weighed evaporating dish.
 - Accurately weigh the evaporating dish containing the solution and record the mass (m_{total}).
 - Carefully evaporate the solvent in a fume hood, using a gentle heat source (e.g., a steam bath or a controlled-temperature oven) to avoid splattering.
 - Once the solvent is fully evaporated, dry the evaporating dish containing the solid LiBr residue in an oven at an appropriate temperature (e.g., 100-120 °C) until a constant mass is achieved.
 - Cool the dish in a desiccator to room temperature and weigh it accurately (m_{final}).
- Calculation:
 - Mass of the saturated solution = $m_{\text{total}} - m_{\text{dish}}$
 - Mass of dissolved LiBr = $m_{\text{final}} - m_{\text{dish}}$
 - Mass of the solvent = Mass of the saturated solution - Mass of dissolved LiBr
 - Solubility (g/100 g solvent) = $(\text{Mass of dissolved LiBr} / \text{Mass of the solvent}) \times 100$

Visual Polythermal Method

The visual polythermal method is a dynamic technique used to determine the saturation temperature of a solution with a known concentration.^{[4][5]} By repeating this process for several concentrations, a solubility curve can be constructed.

Principle: A mixture of known composition (mass of solute and solvent) is prepared. The mixture is slowly heated until all the solid solute dissolves, and the temperature of complete

dissolution is recorded. Alternatively, a clear solution can be slowly cooled until the first crystals appear, and that temperature is recorded.

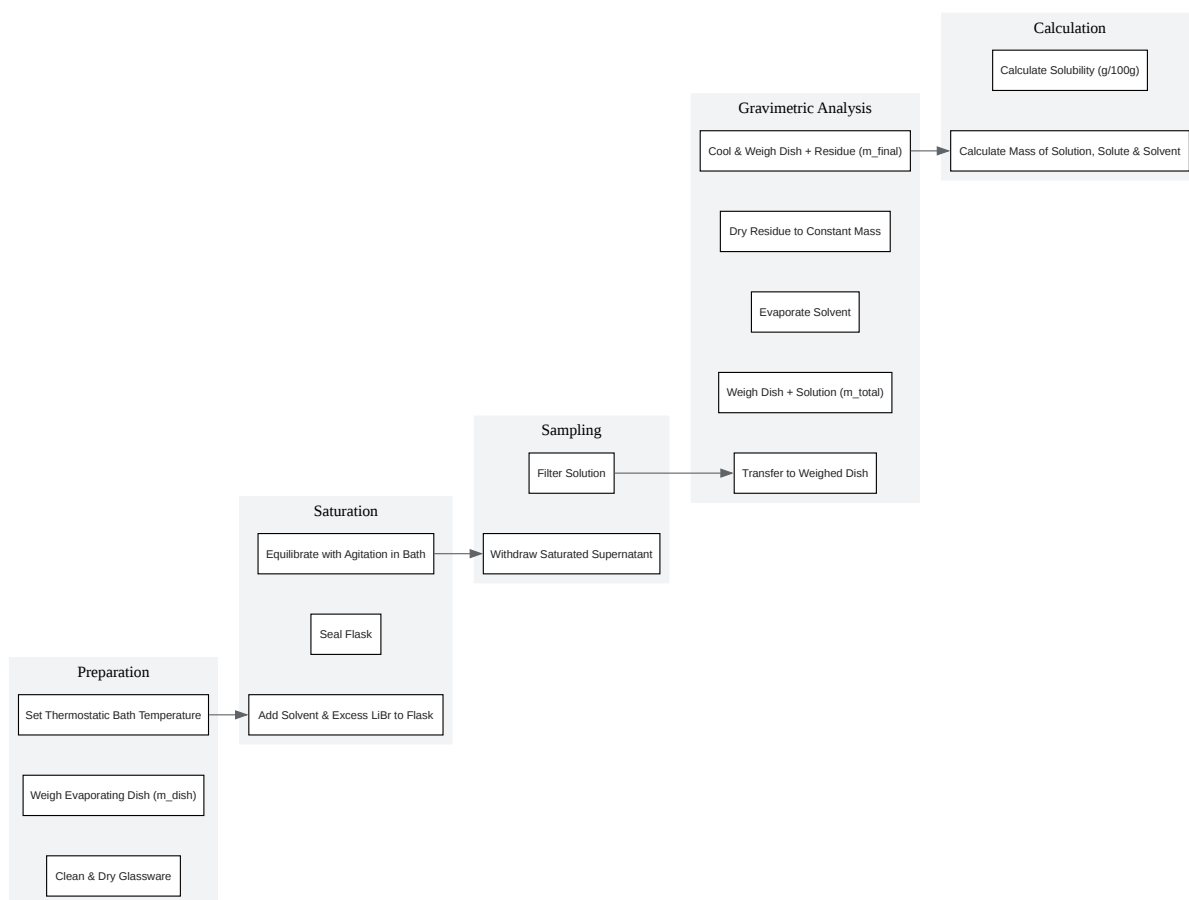
Detailed Methodology:

- Sample Preparation:
 - Accurately weigh a specific amount of **lithium bromide** and the desired polar organic solvent into a sealed, transparent vessel (e.g., a glass ampoule or a jacketed reaction vessel).
 - The vessel should be equipped with a magnetic stirrer for continuous agitation.
- Heating and Observation:
 - Place the vessel in a programmable thermostatic bath.
 - Slowly heat the mixture at a constant, controlled rate (e.g., 0.1-0.5 °C/min) while continuously stirring.
 - Visually observe the mixture for the disappearance of the last solid crystal. A laser beam can be passed through the solution to a detector; the disappearance of scattering indicates complete dissolution.
 - Record the temperature at which the last crystal dissolves as the saturation temperature for that specific concentration.
- Cooling and Observation (Optional Confirmation):
 - After complete dissolution, slowly cool the solution at a controlled rate.
 - Observe the temperature at which the first crystals reappear. This temperature can be used to confirm the saturation point, though supercooling may lead to a slightly lower value.
- Data Analysis:

- Repeat the procedure for several different known concentrations of **lithium bromide** in the solvent.
- Plot the recorded saturation temperatures against the corresponding concentrations to generate a solubility curve.

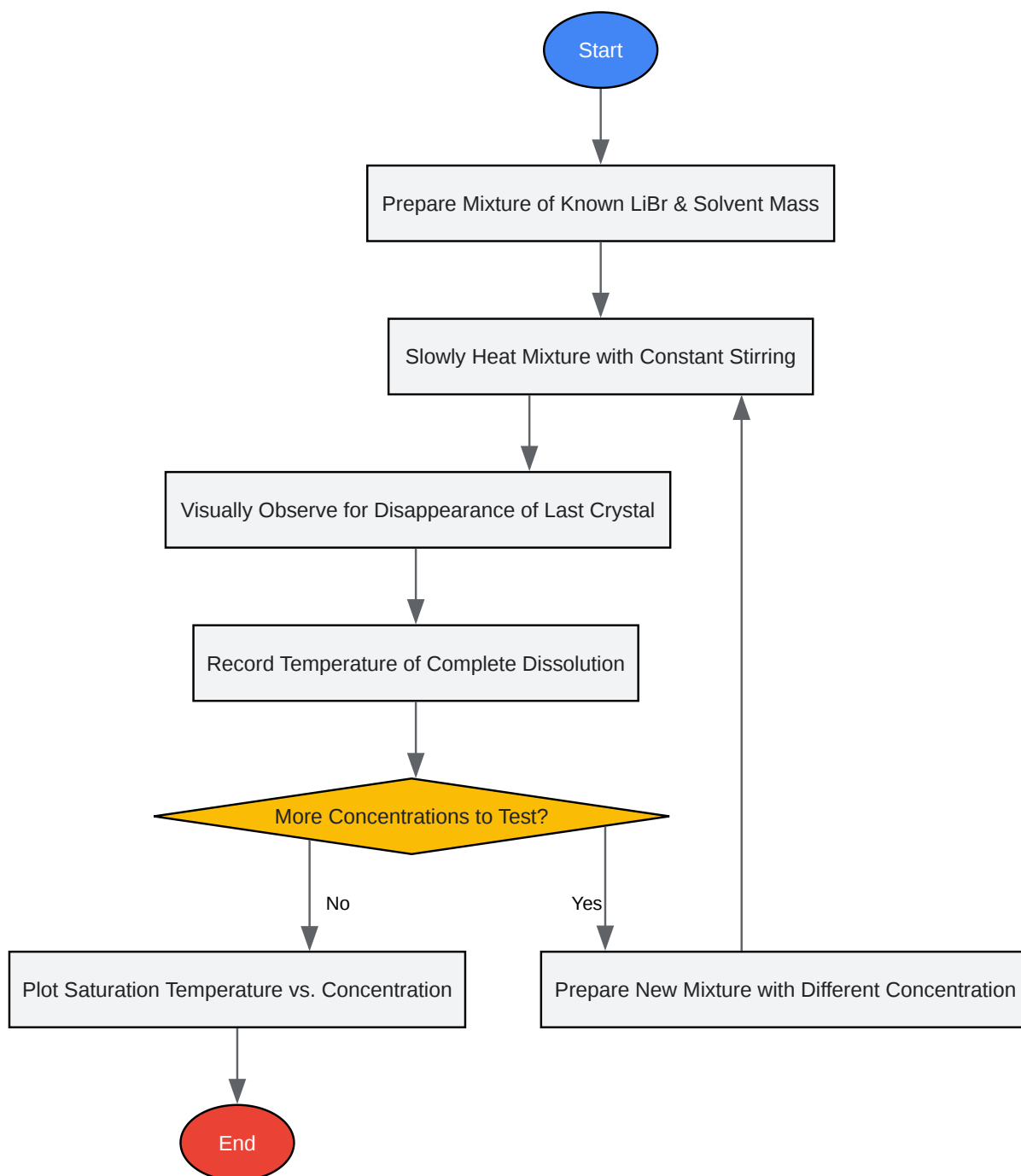
Visualizations

The following diagrams illustrate the workflows of the experimental protocols described above.



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Caption: Workflow for the Isothermal Gravimetric Method.



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